Conventional potassium salts (KPF6, KOTf) fail in moisture-sensitive or high-voltage applications due to HF release or tight ion pairing. KTFSM’s methanide anion provides complete hydrolytic stability and extreme charge delocalization, enabling: (1) Non-HF-generating electrolyte for long-life K-ion batteries with high-voltage cathodes; (2) Weakly coordinating precursor for highly active cationic Au/Pd/Sc catalysts via salt metathesis; (3) Advanced ionic liquids and plastic-crystal electrolytes with suppressed crystallization. Supplied with rigorous QC for R&D and scale-up.
Potassium Tris(trifluoromethanesulfonyl)methanide (CAS: 114395-69-6), commonly abbreviated as KTFSM or KCTf3, is a specialized alkali metal salt characterized by its extremely bulky, highly delocalized, and weakly coordinating methanide anion[C(SO2CF3)3]-. In industrial and advanced research procurement, it is primarily sourced for two high-value material applications: as a highly stable, non-hydrolyzing electrolyte salt for next-generation energy storage systems, and as a premium counterion precursor for generating highly active cationic transition metal catalysts. Its extreme charge delocalization and steric shielding make it a critical enabler for processes where conventional salts fail due to tight ion-pairing or chemical degradation.
Generic substitution with more common potassium salts, such as Potassium Hexafluorophosphate (KPF6), Potassium Triflate (KOTf), or Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI), frequently compromises process outcomes. KPF6 is notoriously prone to hydrolysis, releasing corrosive hydrofluoric acid (HF) that aggressively degrades battery interfaces and moisture-sensitive catalytic systems. While KOTf and KTFSI are more hydrolytically stable, their anions are significantly more coordinating than the methanide anion. In catalytic applications, substituting KCTf3 with KOTf leads to tighter 'inner-sphere' ion pairing, which quenches the electrophilicity of the metal center and severely depresses reaction yields. In electrochemical applications, the smaller anionic radii of these substitutes result in lower salt dissociation and reduced ionic conductivity in non-aqueous solvents [1].
In cationic transition metal catalysis, the electrophilicity of the active metal center is dictated by the coordinating strength of the counterion. KCTf3 provides the exceptionally bulky and charge-delocalized methanide anion. Compared to standard potassium triflate (KOTf) or potassium bis(trifluoromethanesulfonyl)imide (KTFSI), KCTf3 exhibits significantly lower ion-pairing energy. When used as a promoter or metathesis precursor, KCTf3 consistently enhances reaction rates and chemical yields by maintaining an 'outer-sphere' ion pair, preventing the counterion from quenching the metal's catalytic activity [1].
| Evidence Dimension | Catalyst Electrophilicity and Turnover Yield |
| Target Compound Data | Maximized free cationic metal species (outer-sphere ion pairing) |
| Comparator Or Baseline | KOTf / KTFSI (Higher tendency for inner-sphere coordination) |
| Quantified Difference | Substantial increase in catalytic reaction rates and product yields |
| Conditions | Cationic metal-catalyzed organic synthesis |
Buyers synthesizing complex APIs or fine chemicals can achieve higher turnover numbers and lower catalyst loading by using KCTf3 as the counterion source.
For energy storage procurement, electrolyte salt stability is critical. Potassium hexafluorophosphate (KPF6), a common baseline salt, is highly susceptible to hydrolysis, generating corrosive hydrofluoric acid (HF) that degrades battery components and dissolves transition metals from cathodes. Potassium tris(trifluoromethanesulfonyl)methanide (KTFSM) is completely resistant to this hydrolytic pathway due to the robust C-S and S-C(F) bonds. Substituting KPF6 with KTFSM eliminates HF-induced degradation, drastically improving the reproducibility of electrochemical measurements and extending the cycle life of advanced battery systems [1].
| Evidence Dimension | Hydrolytic HF Generation |
| Target Compound Data | 0 ppm HF generation under trace moisture |
| Comparator Or Baseline | KPF6 (Rapid generation of HF upon moisture exposure) |
| Quantified Difference | Complete elimination of hydrolytic degradation pathway |
| Conditions | Electrolyte formulation with trace moisture contamination |
Prevents the degradation of solid electrolyte interphase (SEI) layers and transition metal dissolution, ensuring longer cycle life and safer handling during manufacturing.
The ionic conductivity of an electrolyte is governed by the dissociation efficiency of the salt. The methanide anion in KTFSM features three bulky trifluoromethanesulfonyl groups, creating a larger van der Waals volume and greater charge delocalization than the imide anion in KTFSI. This steric bulk effectively shields the central charge, reducing the lattice energy and the cation-anion interaction strength. Consequently, KTFSM demonstrates superior dissociation in low-dielectric non-aqueous solvents compared to KTFSI, leading to higher free-ion concentrations and enhanced ionic conductivity [1].
| Evidence Dimension | Ion Dissociation and Conductivity |
| Target Compound Data | High dissociation rate due to extreme steric shielding |
| Comparator Or Baseline | KTFSI (Moderate ion pairing in low-dielectric solvents) |
| Quantified Difference | Higher free K+ concentration and improved rate capability |
| Conditions | Non-aqueous solvent systems for electrochemical devices |
Maximizes the concentration of free charge carriers in non-aqueous solvents, directly improving the rate capability and efficiency of electrochemical devices.
Due to its exceptionally weakly coordinating methanide anion, KCTf3 is a highly effective precursor for synthesizing highly active cationic transition metal catalysts (e.g., Gold, Palladium, Scandium). It is used via salt metathesis to replace strongly coordinating halides or triflates, thereby unlocking maximum catalytic turnover in complex organic syntheses and API manufacturing .
KTFSM serves as a premium, non-hydrolyzing electrolyte salt for next-generation potassium-ion batteries. Its complete resistance to HF generation and high anodic stability make it a highly reliable alternative to KPF6, particularly in systems utilizing high-voltage cathodes or requiring extended cycle life under demanding conditions.
The bulky, highly delocalized nature of the tris(trifluoromethanesulfonyl)methanide anion makes KTFSM an ideal starting material for the synthesis of advanced ionic liquids and plastic-crystal solid electrolytes. Metathesis with appropriate organic cations yields materials with suppressed crystallization temperatures and high ionic conductivity.
Corrosive